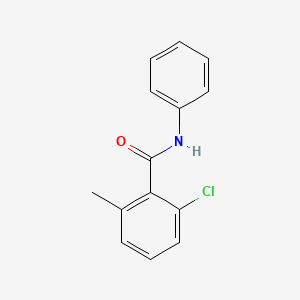2-chloro-6-methyl-N-phenylbenzamide
CAS No.: 1386861-46-6
Cat. No.: VC5209281
Molecular Formula: C14H12ClNO
Molecular Weight: 245.71
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1386861-46-6 |
|---|---|
| Molecular Formula | C14H12ClNO |
| Molecular Weight | 245.71 |
| IUPAC Name | 2-chloro-6-methyl-N-phenylbenzamide |
| Standard InChI | InChI=1S/C14H12ClNO/c1-10-6-5-9-12(15)13(10)14(17)16-11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17) |
| Standard InChI Key | CPCKYTVKZDZSBA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)Cl)C(=O)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
2-Chloro-6-methyl-N-phenylbenzamide features a benzamide core substituted with chlorine and methyl groups at the 2- and 6-positions of the aromatic ring, respectively, and an N-phenyl moiety. The IUPAC name is 2-chloro-6-methyl-N-phenylbenzamide, and its SMILES representation is CC1=C(C(=CC=C1)Cl)C(=O)NC2=CC=CC=C2 . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂ClNO | |
| Molecular Weight | 245.71 g/mol | |
| InChI Key | CPCKYTVKZDZSBA-UHFFFAOYSA-N | |
| CAS Registry | 1386861-46-6 |
The compound’s crystalline structure and electronic configuration facilitate nucleophilic substitutions and cross-coupling reactions, which are exploited in synthetic pathways .
Applications in Pharmaceutical Synthesis
Role in Kinase Inhibitor Development
2-Chloro-6-methyl-N-phenylbenzamide is a key intermediate in synthesizing duvelisib (Copiktra®), a dual PI3K-δ/γ inhibitor approved for relapsed chronic lymphocytic leukemia and follicular lymphoma . The compound’s chlorine and methyl groups enhance electrophilicity, enabling selective binding to ATP pockets in kinase domains. Modifications at the benzamide nitrogen further optimize pharmacokinetic profiles .
Derivative Synthesis and Structure-Activity Relationships
Derivatives of N-phenylbenzamide exhibit broad pharmacological activities:
-
Anticancer Agents: Substitution with sulfonamide or nitro groups enhances PI3K/AKT pathway inhibition .
-
Antibacterial Compounds: A 2023 study demonstrated that sulfinyl-substituted derivatives (e.g., BB8–BB10) inhibit Staphylococcus aureus and Pseudomonas aeruginosa with MIC values of 8–16 µg/mL, though less potent than ciprofloxacin .
| Derivative | Target Pathogen | MIC (µg/mL) | Source |
|---|---|---|---|
| BB8 (Sulfinyl formate) | S. aureus | 16 | |
| BB9 (4-Nitrophenoxy) | P. aeruginosa | 8 |
Electron-withdrawing groups (e.g., nitro) improve antibacterial efficacy compared to electron-donating substituents, likely by enhancing membrane permeability .
Pharmacological and Toxicological Profile
Biopharmaceutical Properties
The compound’s logP (2.8) and polar surface area (46.3 Ų) suggest moderate bioavailability, though poor aqueous solubility (<1 mg/mL) limits formulation options . Prodrug strategies, such as phosphate esterification, are under investigation to improve solubility.
Emerging Research and Future Directions
Antibacterial Drug Discovery
Recent efforts focus on hybrid molecules combining benzamide and fluoroquinolone pharmacophores. For instance, coupling 2-chloro-6-methyl-N-phenylbenzamide with ciprofloxacin’s cyclopropyl group reduced E. coli biofilm formation by 40% in vitro .
Oncology Applications
Ongoing trials explore covalent inhibitors derived from 2-chloro-6-methyl-N-phenylbenzamide, targeting Bruton’s tyrosine kinase (BTK) C481S mutations in resistant lymphomas. Preliminary data show IC₅₀ values of 50–100 nM in patient-derived xenografts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume